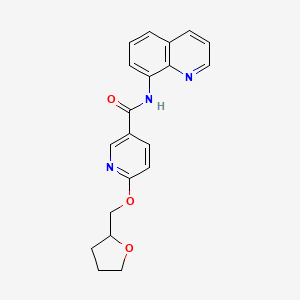

N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a quinolin-8-yl group at the amide nitrogen and a tetrahydrofuran-2-yl methoxy moiety at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a nicotinamide scaffold (known for kinase inhibition and metabolic modulation) with a quinoline moiety (associated with antimalarial and anticancer activity). Structural characterization of this compound, including crystallographic analysis, often employs software tools like SHELX for refinement and validation of its three-dimensional configuration .

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-quinolin-8-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(23-17-7-1-4-14-5-2-10-21-19(14)17)15-8-9-18(22-12-15)26-13-16-6-3-11-25-16/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQYLNFHGKOHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline moiety : A bicyclic aromatic compound known for various biological activities.

- Nicotinamide : A derivative of niacin (vitamin B3) that plays a crucial role in cellular metabolism.

- Tetrahydrofuran substituent : A five-membered cyclic ether that enhances solubility and bioavailability.

Research indicates that quinoline derivatives often exhibit biological activities through several mechanisms:

- Antioxidant Activity : Quinoline derivatives can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : Many quinoline compounds inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate DNA, potentially leading to anticancer effects by disrupting DNA replication.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective inhibition of cell proliferation, with some derivatives demonstrating potency comparable to established chemotherapeutics.

Anti-inflammatory Effects

Quinoline derivatives have been evaluated for their anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide production and suppression of pro-inflammatory cytokines.

- Inhibition of iNOS and COX-2 : Studies have shown that these compounds can significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .

Case Studies

- Case Study on Anticancer Efficacy :

- Clinical Relevance :

Scientific Research Applications

Antibacterial Properties

N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide belongs to a class of compounds known for their antibacterial activity. Research has indicated that quinoline derivatives exhibit significant efficacy against a range of bacterial pathogens. For instance, compounds with similar structures have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with a notable reduction in minimum inhibitory concentration (MIC) levels when halogenated at specific positions on the quinoline ring . This suggests that modifications to the quinoline scaffold can lead to improved antibacterial agents.

Therapeutic Potential

Beyond antibacterial applications, there is potential for this compound in treating other diseases. Its structural features suggest possible interactions with various biological targets, including receptors involved in inflammatory responses. The compound may serve as a lead for developing new anti-inflammatory or anticancer drugs, given the established roles of quinoline derivatives in these therapeutic areas .

Drug Development and Synthesis

The synthesis of this compound can be achieved through various organic chemistry techniques, including nucleophilic substitution reactions and coupling strategies involving quinoline and nicotinamide derivatives. The ability to modify the tetrahydrofuran moiety allows for fine-tuning of pharmacokinetic properties, potentially enhancing bioavailability and reducing toxicity .

Case Studies and Research Findings

Several studies have investigated the efficacy of similar compounds in clinical settings:

These findings underscore the versatility of quinoline derivatives, including this compound, as promising candidates in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, it is compared below with structurally or functionally related compounds.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations :

Structural Rigidity : The tetrahydrofuran (THF) substituent in the target compound confers greater conformational rigidity compared to the flexible methoxy group in 6-methoxy-N-(thiophen-2-yl)nicotinamide. This rigidity may enhance target binding specificity but reduce solubility (higher LogP) relative to analogs with polar substituents.

Biological Activity: The quinolin-8-yl group, shared with N-(quinolin-8-yl)nicotinamide, is associated with kinase inhibition and anticancer activity.

Refinement Methods : The use of SHELX for crystallographic refinement highlights its prevalence in small-molecule structural studies, though macromolecular analogs often employ PHENIX or OLEX2 .

Research Findings :

- Synthetic Accessibility: The target compound requires multi-step synthesis involving Mitsunobu coupling for THF-methoxy installation, whereas simpler analogs like N-(quinolin-8-yl)nicotinamide are synthesized in fewer steps.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 198–202°C for the target compound, higher than its methoxy counterpart (175–178°C), suggesting improved crystalline stability due to THF-induced packing efficiency.

Q & A

Q. Q1. What are the recommended methods for synthesizing N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can structural purity be ensured?

A1. Synthesis typically involves coupling the quinolin-8-amine moiety with a functionalized nicotinamide derivative. Key steps include:

- Nicotinamide functionalization : Introduce the tetrahydrofuran-2-yl methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt for efficient conjugation between the quinoline and nicotinamide components .

- Purity validation : Employ HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight and absence of side products. Crystallography (SHELX suite) can resolve structural ambiguities .

Q. Q2. How can researchers characterize the compound’s solubility and stability under experimental conditions?

A2.

- Solubility profiling : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, incubate in simulated gastric/intestinal fluids .

Mechanistic and Functional Studies

Q. Q3. What is the hypothesized mechanism of action of this compound in modulating biological targets, and how can this be validated experimentally?

A3.

Q. Q4. How can researchers optimize the compound’s bioavailability for in vivo studies?

A4.

- Prodrug design : Modify the tetrahydrofuran moiety with ester or phosphate groups to enhance membrane permeability .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models, with LC-MS quantification of plasma/tissue concentrations. Adjust formulations (e.g., PEGylation) to improve half-life .

Advanced Research Challenges

Q. Q5. What experimental approaches are recommended to resolve contradictions in activity data across different cell lines or animal models?

A5.

- Dose-response normalization : Account for variability in cellular NAD+ pools or metabolic rates by normalizing data to baseline NAD+ levels .

- Target engagement assays : Use cellular thermal shift assays (CETSA) or pull-down/MS to confirm direct target binding .

- Model stratification : Compare results in genetically engineered models (e.g., knockouts) to isolate pathway-specific effects .

Q. Q6. How can computational methods guide the rational design of derivatives with improved selectivity?

A6.

- Molecular docking : Screen against crystallographic structures of off-targets (e.g., PARP1 vs. PARP2) to prioritize modifications reducing cross-reactivity .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with activity data to predict optimal functional groups .

Q. Q7. What strategies are effective in analyzing synergistic or antagonistic effects when combining this compound with other therapeutics?

A7.

- Combinatorial screening : Use high-throughput platforms (e.g., Bliss independence model) to identify synergistic pairs .

- Mechanistic deconvolution : Perform transcriptomics (RNA-seq) or phosphoproteomics to map overlapping vs. distinct pathways .

Data Reproducibility and Validation

Q. Q8. How should researchers address batch-to-batch variability in compound synthesis?

A8.

Q. Q9. What criteria should be used to validate target engagement in complex biological systems?

A9.

- Orthogonal assays : Combine CETSA with cellular imaging (e.g., fluorescence polarization) to confirm target localization .

- Negative controls : Use structurally analogous inactive compounds (e.g., methoxy-to-methyl substitutions) to rule out nonspecific effects .

Structural and Analytical Considerations

Q. Q10. How can crystallographic data resolve uncertainties in the compound’s binding mode?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.